molecular formula C12H17NO3 B8185929 (2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester

(2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester

Cat. No.: B8185929
M. Wt: 223.27 g/mol
InChI Key: IHTIEUMAABDZSF-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a butyric acid ethyl ester moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of asymmetric hydrogenation of suitable precursors, such as 3-(4-hydroxyphenyl)-2-aminobutyric acid, followed by esterification to obtain the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced products.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

(2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester is unique due to its specific chiral configuration and the combination of functional groups, which provide it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2R,3R)-2-amino-3-(4-hydroxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(15)11(13)8(2)9-4-6-10(14)7-5-9/h4-8,11,14H,3,13H2,1-2H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTIEUMAABDZSF-LDYMZIIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C)C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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